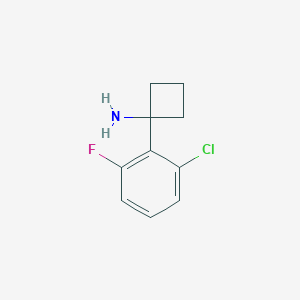

1-(2-Chloro-6-fluorophenyl)cyclobutanamine

Description

1-(2-Chloro-6-fluorophenyl)cyclobutanamine is a small-molecule compound featuring a cyclobutane ring substituted with an amine group and a 2-chloro-6-fluorophenyl moiety. This structure combines steric rigidity from the cyclobutane ring with electronic modulation from the halogenated aromatic system. However, analogs such as 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (referred to in –5) demonstrate anti-inflammatory activity comparable to lumiracoxib, suggesting that halogenated aromatic systems paired with constrained ring systems are promising scaffolds for drug development [[3]–[5]].

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

1-(2-chloro-6-fluorophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2 |

InChI Key |

BFYRMVRBXJKPAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=C(C=CC=C2Cl)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)cyclobutanamine is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its applications, particularly in drug development and biological research, supported by relevant data tables and case studies.

Structural Characteristics

This compound is characterized by a cyclobutane ring attached to a phenyl group with chlorine and fluorine substituents. This specific substitution pattern enhances its chemical reactivity and biological interactions, making it a candidate for further research in pharmacology.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : In vitro assays have shown the ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Emerging evidence indicates potential benefits in neurodegenerative disease models.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's activity against several bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

- Anticancer Activity : The compound was tested on various cancer cell lines, with results summarized below:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | |

| HeLa (cervical cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

- Neuroprotective Effects : In studies focusing on oxidative stress reduction in neuronal cultures, the compound demonstrated significant efficacy:

| Treatment | Oxidative Stress Marker Reduction (%) | Reference |

|---|---|---|

| Control | - | |

| Compound (10 µM) | 45 | |

| Compound (50 µM) | 70 |

Structure-Activity Relationship Studies

The unique structure of this compound allows for extensive structure-activity relationship studies. These studies aim to optimize its pharmacological properties by modifying substituents on the phenyl ring or cyclobutane moiety, potentially enhancing its therapeutic efficacy and reducing side effects.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, which can be adapted to produce derivatives with varied pharmacological profiles. The synthetic routes often focus on maintaining the integrity of the cyclobutane structure while introducing different functional groups that could enhance biological activity.

Synthetic Route Overview

- Starting Materials : The synthesis begins with commercially available halogenated phenyl compounds and cyclobutane derivatives.

- Reactions Involved :

- Nucleophilic substitutions

- Cyclization reactions

- Functional group modifications

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Cyclobutane vs. Cyclopentane/Cyclohexane Rings

- The nitrile group introduces a strong electron-withdrawing effect, which may influence reactivity and binding to biological targets compared to the amine group in the cyclobutanamine analog .

- 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid (): The cyclohexane ring and carboxylic acid substituent enhance hydrophilicity, contrasting with the cyclobutanamine’s amine group. This difference could impact solubility and membrane permeability .

Indolinone vs. Cyclobutanamine

- 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one (–5): This compound features a lactam (indolinone) core instead of a cyclobutane-amine system. The lactam structure confers stability against hydrolysis at physiological pH (tested in pH 1.2 and 7.4 buffers) and reduces gastric ulcerogenicity compared to traditional NSAIDs like lumiracoxib [[3]–[5]]. The cyclobutanamine’s primary amine may offer different pharmacokinetic profiles, such as faster metabolic clearance or altered target engagement.

Substituent Effects

Halogen Position and Identity

- However, bromine’s larger atomic radius may reduce compatibility with smaller active sites .

- 1-(2-Chlorophenyl)cyclobutanamine (): The absence of the 6-fluoro substituent simplifies the electronic profile, possibly reducing dipole interactions and altering solubility. The fluorine atom in the original compound likely enhances metabolic stability by blocking oxidation pathways .

Functional Group Modifications

- 1-(2-Chloro-6-fluorophenyl)cyclopentanecarboxylic Acid (): The carboxylic acid group increases acidity (pKa ~4–5), making it more water-soluble but less blood-brain barrier permeable than the amine-containing cyclobutanamine. This modification could limit central nervous system applications .

- 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (): Introducing a triazole ring adds hydrogen-bonding capacity and aromaticity, which may improve target selectivity but complicate synthesis due to regioselectivity challenges .

Pharmacological and Physicochemical Properties

Biological Activity

1-(2-Chloro-6-fluorophenyl)cyclobutanamine is a chemical compound characterized by its unique cyclobutane ring structure, which is substituted with a chloro and a fluorine atom on the phenyl group. This structural configuration potentially influences its biological activity, making it an interesting subject for pharmacological research.

The molecular formula of this compound suggests that the presence of halogen substituents can enhance lipophilicity and alter pharmacokinetic properties, which are crucial for drug development. The compound's unique structure may allow it to interact with various biological targets, including enzymes and receptors, thereby exhibiting potential therapeutic effects.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivatives | Inhibitor of RET kinase | |

| CGP 28238 | Anti-inflammatory | |

| Benzylideneindolinone derivatives | Growth inhibition in HCC |

The biological activity of this compound may be inferred from its structural analogs. For instance, compounds that share similar structural motifs have been shown to inhibit various kinases and exhibit anti-inflammatory properties. The presence of halogens is known to affect the binding affinity to biological targets, potentially enhancing the efficacy of these compounds .

Case Studies

- Inhibition of RET Kinase : In studies involving pyrrolo[2,3-d]pyrimidine derivatives, compounds demonstrated significant inhibition of RET kinase associated with thoracic cancers. This suggests that structurally similar compounds could also target critical pathways involved in cancer progression .

- Anti-inflammatory Effects : CGP 28238 displayed potent anti-inflammatory activity with low cytotoxicity. This compound’s mechanism involved inhibition of prostaglandin synthesis, which could be relevant for understanding how this compound might exert similar effects .

- Growth Inhibition in Cancer Cells : The growth inhibitory effects observed in hepatocellular carcinoma (HCC) by benzylideneindolinone derivatives highlight the potential for cyclobutanamine derivatives to similarly affect cancer cell viability through multi-receptor tyrosine kinase inhibition .

Pharmacological Potential

Given its structural characteristics, this compound could serve as a lead compound for developing new pharmaceuticals targeting specific diseases. Its ability to interact with various biological pathways suggests potential applications in treating conditions such as cancer and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.